2-[(1-Pyrazol-1-ylcyclopropyl)methylamino]pyridine-3-carbonitrile
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Overview
Description
2-[(1-Pyrazol-1-ylcyclopropyl)methylamino]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrazole ring, a cyclopropyl group, and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Pyrazol-1-ylcyclopropyl)methylamino]pyridine-3-carbonitrile typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or copper, may be used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for precise control over reaction conditions, leading to efficient and cost-effective manufacturing .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Pyrazol-1-ylcyclopropyl)methylamino]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds .
Scientific Research Applications
2-[(1-Pyrazol-1-ylcyclopropyl)methylamino]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a candidate for treating various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity
Mechanism of Action
The mechanism of action of 2-[(1-Pyrazol-1-ylcyclopropyl)methylamino]pyridine-3-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and cyclopropyl-containing molecules. Examples include:
- 1-(Cyclopropylmethyl)-1H-pyrazole
- 3-Cyanopyridine derivatives
- Cyclopropylamine derivatives
Uniqueness
What sets 2-[(1-Pyrazol-1-ylcyclopropyl)methylamino]pyridine-3-carbonitrile apart is its combination of a pyrazole ring, a cyclopropyl group, and a pyridine ring with a carbonitrile group. This unique structure provides distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(1-pyrazol-1-ylcyclopropyl)methylamino]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c14-9-11-3-1-6-15-12(11)16-10-13(4-5-13)18-8-2-7-17-18/h1-3,6-8H,4-5,10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJCFFADHFENJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC2=C(C=CC=N2)C#N)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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